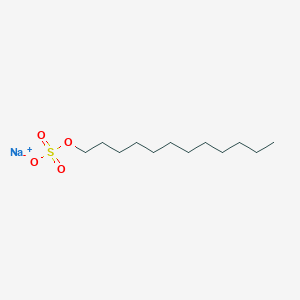

Sodium dodecyl sulfate

Descripción

Dodecyl sulfate, [sodium salt] appears as white to pale yellow paste or liquid with a mild odor. Sinks and mixes with water. (USCG, 1999)

An anionic surfactant, usually a mixture of sodium alkyl sulfates, mainly the lauryl; lowers surface tension of aqueous solutions; used as fat emulsifier, wetting agent, detergent in cosmetics, pharmaceuticals and toothpastes; also as research tool in protein biochemistry.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

sodium;dodecyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMJMQXJHONAFJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaSO4C12H25, C12H25O4S.Na, C12H25NaO4S | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0502 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1026031 | |

| Record name | Sodium dodecyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dodecyl sulfate, [sodium salt] appears as white to pale yellow paste or liquid with a mild odor. Sinks and mixes with water. (USCG, 1999), Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White or cream-colored solid; [Merck Index] White to pale yellow paste or liquid; [CAMEO] White powder; [MSDSonline], WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid monododecyl ester sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium lauryl sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7127 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0502 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), 1 g dissolves in 10 mL water, giving an opalescent solution, In water, 1.00X10+5 mg/L (temp not specified), Solubility in water, g/100ml at 20 °C: 15 (moderate) | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium lauryl sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00815 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0502 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

greater than 1.1 at 68 °F (USCG, 1999) | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Impurities |

/Impurities/ Linear alkyl sulphates of shorter and longer chain length, the main impurity being the C14-compound. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or cream-colored crystals, flakes, or powder, Small, white or light-yellow crystals, White to cream-colored crystals, flakes or powder | |

CAS No. |

151-21-3, 8012-56-4 | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium lauryl sulfate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium lauryl sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00815 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfuric acid monododecyl ester sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium dodecyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium dodecyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfuric acid monododecyl ester sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/368GB5141J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0502 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

399 to 405 °F (NTP, 1992), 204 °C | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium lauryl sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00815 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0502 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Principles of Sodium Dodecyl Sulfate in Protein Denaturation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sodium Dodecyl Sulfate (SDS) is a powerful anionic surfactant indispensable in biochemical and analytical laboratories for its ability to denature proteins. Its utility stems from its amphipathic nature, which allows it to disrupt the complex three-dimensional structures of proteins, effectively linearizing them and imparting a uniform negative charge. This action is fundamental to techniques like SDS-polyacrylamide gel electrophoresis (SDS-PAGE), which separates proteins based on molecular weight. This guide provides a detailed examination of the molecular mechanisms underpinning SDS-induced protein denaturation, presents quantitative data on these interactions, and outlines key experimental protocols for studying this process.

Core Principles of SDS-Induced Protein Denaturation

The denaturation of a protein by SDS is a multi-stage process driven by the surfactant's amphipathic properties. SDS molecules possess a hydrophilic, negatively charged sulfate head and a long, hydrophobic 12-carbon tail.[1] This dual nature dictates its interaction with proteins, leading to the disruption of secondary, tertiary, and quaternary structures while leaving the primary amino acid sequence intact.[2]

The mechanism involves two primary modes of interaction:

-

Hydrophobic Interaction: The hydrophobic alkyl tail of SDS binds to the non-polar, hydrophobic amino acid residues typically buried within the protein's core.[1][3] This disrupts the native hydrophobic interactions that are a primary driving force for protein folding and stability.[4]

-

Electrostatic Interaction: The negatively charged sulfate head of SDS interacts with charged and polar regions of the protein. This binding action coats the protein with a strong negative charge, leading to electrostatic repulsion along the polypeptide chain.[1][5]

This process unfolds in a concentration-dependent manner, often described in distinct stages:

-

Sub-micellar Concentrations: At low concentrations, below the critical micelle concentration (CMC), individual SDS monomers begin to bind to high-affinity sites on the protein. This initial binding can induce subtle conformational changes, sometimes leading to a more compact "molten globule" state or even enzyme activation in specific cases.[6][7] The interaction in this phase is predominantly hydrophobic.[3]

-

Near and Above CMC: As the SDS concentration approaches and surpasses the CMC (typically 1-8 mM depending on buffer conditions), cooperative binding occurs.[6][8] SDS molecules form micelle-like clusters along the polypeptide chain, leading to the complete disruption of the protein's tertiary and secondary structures.[8][9] The expansion of the protein chain is driven by coulombic repulsion between the negatively charged, protein-bound SDS micelles.[3] The final denatured state is a flexible, rod-like structure, often conceptualized as a "necklace-and-beads" model where the polypeptide chain wraps around SDS micelles.[9]

The result is a linearized polypeptide chain with a uniform negative charge-to-mass ratio, a principle that is exploited in techniques like SDS-PAGE for molecular weight determination.[10]

Quantitative and Thermodynamic Aspects

The interaction between SDS and proteins is quantifiable, providing a basis for analytical techniques. The binding is cooperative and saturable, with a generally consistent binding ratio for most proteins.

| Parameter | Typical Value | Significance | References |

| Binding Ratio (Mass) | ~1.4 g SDS / 1 g protein | Establishes a nearly constant charge-to-mass ratio, crucial for SDS-PAGE. | [11][12][13] |

| Binding Ratio (Molar) | ~0.5 SDS molecule / amino acid residue | Provides a molecular-level understanding of the saturation of the polypeptide chain. | [12][14] |

| Critical Micelle Conc. (CMC) | 1-8 mM (buffer dependent) | The concentration threshold for cooperative binding and major unfolding events. | [6][8] |

| Final Conformation | Linearized molecule, 18 Å width | The length of the complex is proportional to the protein's molecular weight. | [11] |

Thermodynamically, the denaturation process is complex. Isothermal Titration Calorimetry (ITC) studies reveal that the initial binding of SDS monomers can be either exothermic or endothermic depending on the protein and conditions.[15] The overall unfolding process is driven by a favorable change in Gibbs free energy (ΔG), resulting from the disruption of the protein's native state and the formation of the stable SDS-protein complex.[2][16]

Key Experimental Protocols

Several analytical techniques are employed to study the principles and effects of SDS-induced protein denaturation.

This compound-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is the most common application of SDS's denaturing properties, used to separate proteins by molecular weight.[13]

Detailed Protocol:

-

Sample Preparation:

-

Combine the protein sample with an equal volume of 2x Laemmli sample buffer (final concentration: 62.5 mM Tris-HCl pH 6.8, 2% SDS, 10% glycerol, 5% β-mercaptoethanol or 100mM DTT, 0.01% bromophenol blue).[17]

-

Heat the mixture at 95-100°C for 5-10 minutes to facilitate complete denaturation and reduction of disulfide bonds.[17][18]

-

Centrifuge the sample briefly to pellet any insoluble debris.[17]

-

-

Gel Electrophoresis:

-

Prepare or obtain a polyacrylamide gel with a percentage appropriate for the target protein size.[19]

-

Place the gel in an electrophoresis chamber and fill the inner and outer chambers with 1x running buffer (e.g., Tris-Glycine-SDS).[5]

-

Carefully load the denatured protein samples and a molecular weight marker into the wells.[10]

-

Apply a constant voltage (e.g., 150-200 V) to the apparatus. The negatively charged SDS-protein complexes will migrate towards the positive electrode (anode).[5][10]

-

-

Visualization:

-

After the dye front reaches the bottom of the gel, turn off the power supply.

-

Carefully remove the gel from the cassette and stain it with a visualizing agent like Coomassie Brilliant Blue or silver stain to reveal the protein bands.[19]

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor changes in the secondary structure of a protein as it unfolds in the presence of SDS.[7]

Detailed Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the protein of interest in a suitable buffer (e.g., phosphate buffer) at a known concentration (e.g., 0.2 mg/mL).[7]

-

Create a series of samples by mixing the protein solution with varying concentrations of SDS, spanning a range from sub-micellar to well above the CMC.

-

Allow samples to equilibrate at a controlled temperature.

-

-

Data Acquisition:

-

Use a CD spectrometer to measure the ellipticity of each sample.

-

Perform scans in the far-UV region (typically 200-260 nm) to monitor changes in secondary structures like alpha-helices and beta-sheets.[7]

-

A quartz cuvette with a short path length (e.g., 1 mm) is typically used.

-

-

Data Analysis:

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of SDS to a protein, providing a complete thermodynamic profile of the interaction.[16]

Detailed Protocol:

-

Sample Preparation:

-

Prepare the protein solution and the SDS titrant in the exact same buffer to minimize heats of dilution.[22] Degas both solutions thoroughly.

-

The protein concentration in the sample cell and the SDS concentration in the syringe should be chosen carefully to ensure a measurable binding isotherm.

-

-

Instrument Setup:

-

Load the protein solution into the sample cell and the SDS solution into the injection syringe of the ITC instrument.

-

Allow the system to thermally equilibrate at the desired experimental temperature.

-

-

Titration:

-

Perform a series of small, sequential injections of the SDS solution into the protein sample.

-

The instrument measures the heat released or absorbed after each injection.[22]

-

-

Data Analysis:

-

Integrate the heat-flow peaks to determine the heat change per injection.

-

Plot the heat change against the molar ratio of SDS to protein.

-

Fit the resulting binding isotherm to a suitable model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH).[16] The entropy (ΔS) can then be calculated.

-

Conclusion

The denaturation of proteins by this compound is a cornerstone of modern protein analysis. The process is a well-characterized, multi-step interaction governed by the amphipathic nature of the SDS molecule. By disrupting native hydrophobic and electrostatic interactions, SDS effectively converts proteins into linear, uniformly charged molecules. This principle is not only fundamental to understanding protein structure and stability but is also the enabling mechanism behind powerful analytical techniques like SDS-PAGE. The detailed protocols provided for SDS-PAGE, Circular Dichroism, and Isothermal Titration Calorimetry offer robust frameworks for researchers to investigate and exploit this phenomenon in their work.

References

- 1. What Is the Mechanism of SDS Binding to Proteins? | MtoZ Biolabs [mtoz-biolabs.com]

- 2. quora.com [quora.com]

- 3. On the mechanism of SDS-induced protein denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How does (this compound) SDS denature a protein? | AAT Bioquest [aatbio.com]

- 5. SDS-PAGE Protocol | Rockland [rockland.com]

- 6. researchgate.net [researchgate.net]

- 7. SDS-induced multi-stage unfolding of a small globular protein through different denatured states revealed by single-molecule fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protein unfolding by SDS: the microscopic mechanisms and the properties of the SDS-protein assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Khan Academy [khanacademy.org]

- 11. pediaa.com [pediaa.com]

- 12. Denaturation of Proteins by SDS and by Tetra-alkylammonium Dodecyl Sulfates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SDS-PAGE: A Cornerstone of Protein Analysis in Modern Biochemistry - MetwareBio [metwarebio.com]

- 14. pnas.org [pnas.org]

- 15. researchgate.net [researchgate.net]

- 16. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. BiochemSphere [biochemicalsci.com]

- 18. Preparing protein samples for sds-page [ruf.rice.edu]

- 19. neobiotechnologies.com [neobiotechnologies.com]

- 20. Circular Dichroism Spectra of α-Chymotrypsin–SDS Solutions Depend on the Procedure of Their Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]

The Dual Nature of SDS: A Technical Guide to its Action on Protein Secondary Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium dodecyl sulfate (SDS), an anionic surfactant, is a ubiquitous reagent in protein biochemistry, most famously known for its role in SDS-PAGE. However, its interaction with proteins is a complex phenomenon that extends beyond simple denaturation. Understanding the nuanced mechanisms by which SDS alters protein secondary structure is critical for its effective use in protein characterization, stabilization, and formulation. This technical guide provides an in-depth exploration of the core principles governing SDS-protein interactions, with a focus on its impact on α-helices and β-sheets.

Core Mechanism of SDS Action

The interaction between SDS and proteins is primarily driven by a combination of hydrophobic and electrostatic forces.[1] SDS molecules, possessing a negatively charged sulfate head and a long hydrophobic tail, can engage with proteins in a concentration-dependent manner, leading to a spectrum of structural outcomes from stabilization and induced folding to complete denaturation.

At low concentrations, typically below its critical micelle concentration (CMC), individual SDS molecules can bind to proteins. This initial binding is often mediated by the hydrophobic interaction between the alkyl chain of SDS and nonpolar amino acid residues on the protein surface or within hydrophobic pockets.[1] Concurrently, electrostatic interactions occur between the anionic sulfate head of SDS and positively charged amino acid residues, such as lysine and arginine.[2] This dual interaction can lead to localized conformational changes.

As the concentration of SDS increases and approaches the CMC, a more cooperative binding process takes place. SDS molecules begin to form micelle-like clusters on the protein surface, leading to the disruption of the protein's tertiary and secondary structures.[3] The hydrophobic tails of SDS molecules effectively solvate the protein's hydrophobic core, breaking the native intramolecular hydrophobic interactions that are crucial for maintaining the folded state.[4][5] This process ultimately leads to the unfolding of the protein into a more linear polypeptide chain coated with negatively charged SDS molecules.[4] This "necklace and bead" model, where the protein chain wraps around SDS micelles, is a widely accepted representation of the denatured state.[6][7]

Interestingly, SDS does not always act as a denaturant. In some cases, particularly with peptides and partially unfolded proteins, SDS micelles can provide a hydrophobic microenvironment that promotes the formation of ordered secondary structures, most notably α-helices.[8][9][10] This phenomenon is particularly observed in peptides that have a propensity to form amphipathic helices.[8]

Quantitative Analysis of Secondary Structure Changes

The effect of SDS on the secondary structure of various proteins has been quantitatively assessed using techniques such as Circular Dichroism (CD) spectroscopy. The following table summarizes the observed changes in α-helix and β-sheet content for several well-studied proteins upon interaction with SDS.

| Protein | Native α-helix (%) | Native β-sheet (%) | SDS Concentration | Final α-helix (%) | Final β-sheet (%) | Reference |

| Bovine Serum Albumin (BSA) | ~66 | - | 0.75 mM | ~58 (at 80°C) | - | [11] |

| Myoglobin | High | - | up to 2 mM | Reduced | - | [1] |

| Lysozyme | ~39 | ~16 | Not specified | Increased | - | [6] |

| α-Lactalbumin | Low | High | Not specified | Increased | - | [6] |

| Protein Tyrosine Phosphatase (PTPase) | Not specified | Not specified | 1.8 mM | Increased by ~18% | - | [12] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols used to investigate the effects of SDS on protein secondary structure.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism spectroscopy is a powerful technique for monitoring changes in protein secondary structure in solution.

Objective: To quantify the percentage of α-helix, β-sheet, and random coil in a protein sample in the presence and absence of SDS.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the protein of interest in a suitable buffer (e.g., phosphate buffer, pH 7.0). The buffer should have low absorbance in the far-UV region (190-260 nm).

-

Determine the precise protein concentration using a reliable method such as UV absorbance at 280 nm or a BCA assay.

-

Prepare a series of SDS solutions at different concentrations in the same buffer.

-

Mix the protein solution with the SDS solutions to achieve the desired final protein and SDS concentrations. Allow the samples to equilibrate for a specified time.

-

-

Instrument Setup:

-

Use a calibrated CD spectropolarimeter.

-

Set the wavelength range for far-UV measurements (typically 190-260 nm).

-

Use a quartz cuvette with a short path length (e.g., 0.1 cm) to minimize buffer absorbance.

-

Maintain a constant temperature using a Peltier temperature controller.

-

-

Data Acquisition:

-

Record a baseline spectrum of the buffer (containing the corresponding SDS concentration) and subtract it from the sample spectra.

-

Acquire CD spectra for the protein in the absence of SDS (native state) and at each SDS concentration.

-

Average multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Convert the raw CD signal (in millidegrees) to mean residue ellipticity ([θ]).

-

Use deconvolution software (e.g., CONTIN, SELCON, or K2D) to estimate the percentage of α-helix, β-sheet, and other secondary structures from the CD spectra.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides residue-level information about protein structure and dynamics, offering a detailed view of SDS-induced conformational changes.

Objective: To identify specific regions of the protein that interact with SDS and to characterize the structural changes at an atomic level.

Methodology:

-

Sample Preparation:

-

For detailed structural analysis, uniformly label the protein with ¹⁵N and/or ¹³C by expressing it in minimal media containing ¹⁵NH₄Cl and/or ¹³C-glucose as the sole nitrogen and carbon sources.

-

Purify the labeled protein to >95% purity.

-

Prepare the NMR sample by dissolving the protein in a suitable buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O).

-

Add aliquots of a concentrated SDS stock solution to the NMR tube to achieve the desired final concentrations.

-

-

NMR Experiments:

-

Acquire a series of 2D ¹H-¹⁵N HSQC spectra at different SDS concentrations. Changes in the chemical shifts and intensities of the cross-peaks indicate residues that are affected by SDS binding.

-

For more detailed structural information, acquire 3D triple-resonance experiments (e.g., HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) on the protein-SDS complex to assign the backbone resonances.

-

Nuclear Overhauser Effect (NOE) experiments (e.g., ¹⁵N-edited NOESY-HSQC) can be used to determine distance restraints for structure calculation.

-

-

Data Analysis:

-

Process the NMR data using appropriate software (e.g., NMRPipe, Sparky).

-

Analyze the chemical shift perturbations to map the SDS binding sites on the protein surface.

-

Calculate the three-dimensional structure of the protein-SDS complex using the experimental restraints.

-

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique used to directly measure the heat changes associated with binding events, providing information on binding affinity, stoichiometry, and the thermodynamics of the interaction.

Objective: To determine the thermodynamic parameters (Kₐ, ΔH, ΔS, and n) of SDS binding to a protein.

Methodology:

-

Sample Preparation:

-

Prepare the protein and SDS solutions in the exact same buffer to minimize heats of dilution. Dialyze both solutions against the same buffer batch extensively.

-

Degas both the protein and SDS solutions immediately before the experiment to prevent air bubbles in the calorimeter.

-

Accurately determine the concentrations of both the protein and SDS solutions.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell of the ITC instrument.

-

Load the SDS solution into the injection syringe.

-

Set the experimental parameters, including the temperature, stirring speed, and injection volume and duration.

-

Perform a series of injections of the SDS solution into the protein solution, measuring the heat change after each injection.

-

As a control, perform a separate experiment by injecting the SDS solution into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw binding data.

-

Fit the integrated heat data to a suitable binding model (e.g., a one-site or sequential binding model) using the ITC software to obtain the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

-

The Gibbs free energy change (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.

-

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams were generated using the DOT language.

Caption: Mechanism of SDS action on protein structure.

Caption: Experimental workflow for CD spectroscopy.

Caption: Logical relationships in SDS-protein interactions.

Conclusion

The interaction of SDS with proteins is a multifaceted process governed by a delicate balance of hydrophobic and electrostatic forces. While it is a powerful denaturant, its ability to induce ordered secondary structures under certain conditions highlights its complex nature. A thorough understanding of these mechanisms, supported by quantitative experimental data, is essential for researchers and drug development professionals. The methodologies and data presented in this guide provide a framework for investigating and harnessing the effects of SDS on protein structure for a wide range of biochemical and pharmaceutical applications.

References

- 1. Multiphasic Kinetics of Myoglobin/Sodium Dodecyl Sulfate Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Evaluating secondary structure changes in beta-lactoglobulin induced by supercritical CO2 treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Formation of alpha-helix 88-98 is essential in the establishment of higher-order structure from reduced lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Multiphasic kinetics of myoglobin/sodium dodecyl sulfate complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SDS induces amorphous, amyloid-fibril, and alpha-helical structures in the myoglobin in a concentration-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of Membrane Protein-Detergent Complex Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Secondary structural change of bovine serum albumin in thermal denaturation up to 130 degrees C and protective effect of this compound on the change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Critical Micelle Concentration of Sodium Dodecyl Sulfate in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of sodium dodecyl sulfate (SDS) in aqueous solutions. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize SDS for its surfactant properties. This guide delves into the fundamental principles of micellization, the factors influencing the CMC of SDS, and detailed experimental protocols for its determination.

Introduction to Critical Micelle Concentration (CMC)

Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophobic tail and a hydrophilic head group. In aqueous solutions, these molecules exhibit unique behavior. At low concentrations, they exist as individual monomers. However, as the concentration increases, they reach a point where they spontaneously self-assemble into organized structures known as micelles. This concentration is termed the Critical Micelle Concentration (CMC).[1]

The formation of micelles is a critical phenomenon that dictates many of the physicochemical properties of a surfactant solution, including its ability to solubilize hydrophobic substances, which is a cornerstone of its application in drug delivery and formulation. For this compound (SDS), a widely used anionic surfactant, a precise understanding of its CMC under various experimental conditions is paramount for its effective application. The CMC of SDS in pure water at 25°C is approximately 8.2 mM.[1][2]

Factors Influencing the CMC of this compound

The CMC of SDS is not a fixed value but is highly sensitive to the composition of the aqueous solution and external conditions. A thorough understanding of these factors is crucial for controlling and optimizing the behavior of SDS in various applications.

Effect of Temperature

Temperature has a complex effect on the CMC of SDS. Initially, an increase in temperature leads to a decrease in the CMC, reaching a minimum value around 25°C.[3] Beyond this point, a further increase in temperature results in an increase in the CMC.[3][4] This U-shaped behavior is a result of the interplay between the hydrophobic effect, which favors micellization, and the increased solubility of the surfactant monomers at higher temperatures.

Effect of Electrolytes

The addition of electrolytes, such as sodium chloride (NaCl), to an aqueous solution of SDS leads to a significant decrease in its CMC.[5][6][7][8] The added counter-ions (Na⁺) reduce the electrostatic repulsion between the negatively charged sulfate head groups of the SDS molecules in a micelle. This shielding effect promotes the aggregation of surfactant monomers at lower concentrations.

Effect of Organic Additives

The presence of organic molecules, particularly alcohols, can either increase or decrease the CMC of SDS depending on their chain length and concentration. Short-chain alcohols like methanol and ethanol tend to increase the CMC by increasing the polarity of the solvent, which in turn increases the solubility of the SDS monomers.[9][10] Conversely, longer-chain alcohols can incorporate into the micelles, acting as co-surfactants and thereby reducing the CMC.[11][12][13]

Quantitative Data on the CMC of SDS

The following tables summarize the critical micelle concentration of SDS under various conditions, providing a quick reference for experimental design.

Table 1: Effect of Temperature on the CMC of SDS in Aqueous Solution

| Temperature (°C) | CMC (mM) |

| 10 | 8.85 |

| 15 | 8.70 |

| 20 | 8.56 |

| 25 | 8.23 - 8.36 |

| 30 | 8.52 |

| 35 | 8.78 |

| 40 | 9.08 |

| 60 | 6.1 |

Data sourced from multiple references.

Table 2: Effect of NaCl Concentration on the CMC of SDS at 30°C

| NaCl Concentration (mM) | CMC (mM) |

| 0 | 8.2 (at 25°C) |

| 10 | 5.3 |

| 20 | 4.0 |

| 50 | 2.5 |

| 100 | 1.5 |

Note: The CMC values in the presence of NaCl are approximate and can vary slightly with the experimental method used.

Table 3: Effect of Short-Chain Alcohols on the CMC of SDS

| Alcohol | Concentration (wt%) | Effect on CMC |

| Methanol | 5 | Increase |

| Ethanol | 5 | Increase/Decrease (concentration dependent) |

| n-Propanol | 5 | Decrease |

| n-Butanol | 5 | Decrease |

The effect of alcohols is complex and can be influenced by their concentration.[10][12]

Experimental Protocols for CMC Determination

Several techniques can be employed to determine the CMC of SDS. The most common and reliable methods are surface tensiometry, conductometry, and fluorescence spectroscopy.

Surface Tensiometry

Principle: This method relies on the principle that surfactants lower the surface tension of a solvent. Below the CMC, the surface tension decreases with increasing surfactant concentration as monomers adsorb at the air-water interface. Above the CMC, the interface is saturated, and the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution. The CMC is identified as the point of inflection in the plot of surface tension versus the logarithm of the surfactant concentration.[14][15]

Experimental Protocol:

-

Solution Preparation: Prepare a stock solution of SDS in deionized water. A series of solutions with varying SDS concentrations are then prepared by serial dilution.

-

Instrumentation: A tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) is used to measure the surface tension.

-

Measurement:

-

Calibrate the tensiometer with deionized water.

-

Measure the surface tension of each SDS solution, starting from the lowest concentration.

-

Ensure the measuring probe is thoroughly cleaned between measurements to prevent cross-contamination.

-

Maintain a constant temperature throughout the experiment.

-

-

Data Analysis: Plot the surface tension values against the logarithm of the SDS concentration. The CMC is determined from the intersection of the two linear regions of the plot.[16]

Conductometry

Principle: This technique is applicable to ionic surfactants like SDS. The conductivity of an electrolyte solution is dependent on the concentration and mobility of its ions. Below the CMC, SDS behaves as a strong electrolyte, and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles leads to a decrease in the slope of the conductivity versus concentration plot. This is because the larger, less mobile micelles, along with their associated counter-ions, contribute less to the overall conductivity compared to the free monomers. The break in the plot signifies the CMC.[16][17][18][19]

Experimental Protocol:

-

Solution Preparation: Prepare a series of SDS solutions of known concentrations in deionized water.

-

Instrumentation: A conductivity meter with a calibrated conductivity cell is required.

-

Measurement:

-

Measure the conductivity of deionized water as a baseline.

-

Measure the conductivity of each SDS solution, ensuring thermal equilibrium is reached before each reading.

-

Stir the solution gently to ensure homogeneity.

-

-

Data Analysis: Plot the specific conductivity versus the SDS concentration. The plot will show two linear regions with different slopes. The intersection of these two lines gives the CMC.[2]

Fluorescence Spectroscopy using a Pyrene Probe

Principle: This method utilizes a hydrophobic fluorescent probe, such as pyrene, which has a low solubility in water but readily partitions into the hydrophobic core of micelles. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In an aqueous environment, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is high. When pyrene is incorporated into the non-polar interior of a micelle, this ratio decreases significantly. By monitoring the I₁/I₃ ratio as a function of surfactant concentration, the onset of micelle formation can be detected as a sharp change in the ratio.[20][21][22][23][24]

Experimental Protocol:

-

Solution Preparation:

-

Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone).

-

Prepare a series of SDS solutions in deionized water.

-

Add a small, constant aliquot of the pyrene stock solution to each SDS solution and allow the solvent to evaporate, leaving the pyrene dispersed.

-

-

Instrumentation: A fluorescence spectrophotometer is used for the measurements.

-

Measurement:

-

Excite the pyrene at a suitable wavelength (e.g., 334 nm).

-

Record the emission spectrum (typically from 350 to 450 nm).

-

Determine the intensities of the first (I₁) and third (I₃) vibronic peaks.

-

-

Data Analysis: Plot the I₁/I₃ ratio against the SDS concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the CMC of SDS.

Caption: Relationship between experimental factors and the CMC of SDS.

Caption: A generalized workflow for the experimental determination of CMC.

Caption: Conceptual diagram of the micellization process of SDS.

References

- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scialert.net [scialert.net]

- 5. researchgate.net [researchgate.net]

- 6. Effect of NaCl and KCl on the Micellization of this compound and Sodium Dodecyl Benzene Sulfonate in Presence of Cephradine Monohydrate Through Conductivity – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scilit.com [scilit.com]

- 10. researchgate.net [researchgate.net]

- 11. Alcohols Effect on Critic Micelle Concentration of Polysorbate 20 and Cetyl Trimethyl Ammonium Bromine Mixed Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Application of Alcohols to Inhibit the Formation of Ca(II) Dodecyl Sulfate Precipitate in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 15. biolinscientific.com [biolinscientific.com]

- 16. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 17. One Part of Chemistry: Determination of the critical micelle concentration (CMC) of an amphiphile by conductivity method [1chemistry.blogspot.com]

- 18. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 19. fpharm.uniba.sk [fpharm.uniba.sk]

- 20. royalsocietypublishing.org [royalsocietypublishing.org]

- 21. rsc.org [rsc.org]

- 22. usc.gal [usc.gal]

- 23. pubs.acs.org [pubs.acs.org]

- 24. A new pyrene-based fluorescent probe for the determination of critical micelle concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Sodium Dodecyl Sulfate in Cell Lysis for DNA Extraction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Dodecyl Sulfate (SDS), an anionic surfactant, is a cornerstone of molecular biology, particularly in the critical initial step of DNA extraction: cell lysis. Its efficacy in disrupting cellular structures to liberate nucleic acids makes it an indispensable component of numerous extraction protocols. This technical guide provides an in-depth exploration of the multifaceted role of SDS in cell lysis for DNA extraction. It details the biochemical mechanisms of action, presents quantitative data on its application, and furnishes detailed experimental protocols for various cell types. Furthermore, this guide includes visual representations of the underlying processes and workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

The isolation of high-quality deoxyribonucleic acid (DNA) is a prerequisite for a vast array of molecular applications, from diagnostics and genetic research to the development of novel therapeutics. The process invariably begins with the disruption of the cell wall and/or membrane to release the cellular contents, a step known as cell lysis. The choice of lysing agent is paramount to the success of the extraction, influencing the yield, purity, and integrity of the resulting DNA. This compound (SDS) has long been a favored chemical lysis agent due to its potent disruptive and denaturing properties.[1][2][3] This guide elucidates the critical functions of SDS in this process.

Mechanism of Action

SDS is an amphipathic molecule, possessing both a hydrophilic (sulfate group) and a hydrophobic (dodecyl hydrocarbon tail) region.[4] This dual nature is the key to its function in cell lysis, which can be broken down into two primary mechanisms: disruption of cellular membranes and denaturation of proteins.

Disruption of Cellular Membranes

The cell membrane is a lipid bilayer, a structure that SDS efficiently dismantles. The hydrophobic tails of SDS molecules intercalate into the lipid bilayer, disrupting the native hydrophobic and van der Waals interactions between the phospholipid molecules.[4][5] This insertion leads to the solubilization of the membrane lipids and membrane-associated proteins, forming micelles and ultimately leading to the rupture of the cell membrane and the release of cytoplasmic contents.[4] In eukaryotic cells, SDS also aids in the disruption of the nuclear envelope, making the chromosomal DNA accessible.[1][2]

Caption: Mechanism of SDS-mediated cell membrane disruption.

Protein Denaturation

Once the cell is lysed, the released DNA is vulnerable to degradation by endogenous nucleases (DNases).[2] Furthermore, DNA is tightly associated with various proteins, such as histones in eukaryotes, which must be removed. SDS plays a crucial role in inactivating these proteins. It disrupts the non-covalent bonds (including hydrogen bonds and hydrophobic interactions) that maintain the secondary and tertiary structures of proteins, causing them to unfold and lose their function.[6][7][8] SDS molecules bind to the protein backbone, imparting a uniform negative charge, which further contributes to denaturation by electrostatic repulsion.[6][7] This denaturation not only inactivates DNases but also facilitates the separation of proteins from DNA during subsequent purification steps.[1][2][5]

Quantitative Data on SDS in DNA Extraction

The concentration of SDS and other components of the lysis buffer can significantly impact the yield and purity of the extracted DNA. The optimal conditions often vary depending on the cell type.

| Parameter | Mammalian Cells | Bacterial Cells | Plant Cells | Fungal Cells |

| Typical SDS Concentration | 0.5% - 2% (w/v)[9] | 1% - 10% (w/v)[10] | 0.5% - 2% (w/v)[11] | 1% - 3% (w/v) |

| Typical DNA Yield | 19-75 µg/mL of blood[12] | ~1700-1800 µg/g of sample[13] | 2020–2444 ng/mg of soybean[14] | Varies widely |

| Optimal A260/A280 Ratio | ~1.8[12][15] | >1.7[16] | 1.8 - 2.0[14] | 1.8 - 2.0 |

| Optimal A260/A230 Ratio | 2.0 - 2.2[12][15] | >1.5[15] | >1.8 | >1.8 |

Note: DNA yield is highly dependent on the starting material and the specific protocol used. The A260/A280 ratio is an indicator of protein contamination, while the A260/A230 ratio indicates the presence of organic contaminants.[15][17]

Experimental Protocols

The following are representative protocols for DNA extraction using SDS-based lysis buffers for different cell types.

DNA Extraction from Mammalian Cells

This protocol is adapted for cultured adherent cells.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM EDTA, 100 mM NaCl, 1% SDS

-

Proteinase K (20 mg/mL)

-

RNase A (10 mg/mL)

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

-

Chloroform:Isoamyl Alcohol (24:1)

-

3 M Sodium Acetate (pH 5.2)

-

100% Ethanol (ice-cold)

-

70% Ethanol (ice-cold)

-

TE Buffer or Nuclease-free water

Procedure:

-

Wash cultured cells with PBS and detach using Trypsin-EDTA.

-

Pellet the cells by centrifugation and wash again with PBS.

-

Resuspend the cell pellet in Lysis Buffer.

-

Add Proteinase K to a final concentration of 100 µg/mL.

-

Incubate at 50-56°C for 1-3 hours with gentle agitation.[16][18]

-

Add RNase A and incubate at 37°C for 30 minutes.

-

Perform a phenol:chloroform:isoamyl alcohol extraction to remove proteins.

-

Separate the aqueous phase by centrifugation.

-

Perform a chloroform:isoamyl alcohol extraction to remove residual phenol.

-

Precipitate the DNA by adding 1/10 volume of 3 M sodium acetate and 2-3 volumes of ice-cold 100% ethanol.

-

Pellet the DNA by centrifugation, wash with 70% ethanol, and air-dry.

-

Resuspend the DNA in TE buffer or nuclease-free water.

DNA Extraction from Bacterial Cells

This protocol is suitable for Gram-negative bacteria. For Gram-positive bacteria, a lysozyme treatment step prior to lysis is recommended.

Materials:

-

TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA

-

Lysis Buffer: 100 mM Tris-HCl (pH 8.0), 50 mM EDTA, 10% SDS

-

Proteinase K (20 mg/mL)

-

5 M NaCl

-

Isopropanol (ice-cold)

-

70% Ethanol (ice-cold)

Procedure:

-

Harvest bacterial cells from a liquid culture by centrifugation.

-

Resuspend the cell pellet in TE Buffer.

-

Add Lysis Buffer and Proteinase K. Mix gently by inverting the tube.

-

Incubate at 37°C for 1 hour.[10]

-

Add 5 M NaCl and mix thoroughly.

-

Centrifuge at high speed to pellet cell debris and proteins.

-

Transfer the supernatant to a clean tube.

-

Precipitate the DNA by adding an equal volume of ice-cold isopropanol.

-

Pellet the DNA by centrifugation, wash with 70% ethanol, and air-dry.

-

Resuspend the DNA in TE buffer or nuclease-free water.

DNA Extraction from Plant Cells

This protocol is a generalized method; optimization may be required for plants with high levels of polysaccharides or polyphenols.

Materials:

-

Extraction Buffer: 200 mM Tris-HCl (pH 7.5), 250 mM NaCl, 25 mM EDTA, 0.5% SDS[11]

-

Liquid Nitrogen

-

20% SDS

-

5 M Potassium Acetate

-

Isopropanol (ice-cold)

-

70% Ethanol (ice-cold)

Procedure:

-

Grind plant tissue to a fine powder in liquid nitrogen using a mortar and pestle.

-

Transfer the powder to a tube containing pre-warmed Extraction Buffer.

-

Add 20% SDS and incubate at 65°C for 10-60 minutes.

-

Add ice-cold 5 M potassium acetate, mix, and incubate on ice.

-

Centrifuge at high speed to pellet debris and polysaccharides.

-

Transfer the supernatant to a new tube.

-

Precipitate the DNA by adding an equal volume of ice-cold isopropanol.

-

Pellet the DNA by centrifugation, wash with 70% ethanol, and air-dry.

-

Resuspend the DNA in TE buffer or nuclease-free water.

Experimental Workflow

The general workflow for DNA extraction using an SDS-based method can be visualized as follows:

Caption: General workflow for SDS-based DNA extraction.

Impact on Downstream Applications

While highly effective for cell lysis, residual SDS can inhibit downstream enzymatic reactions such as PCR and restriction enzyme digestion by denaturing the enzymes.[13][19] Therefore, it is crucial to efficiently remove SDS during the DNA purification steps. The precipitation and washing steps with ethanol are critical for this purpose. If inhibition is suspected, additional purification steps, such as using silica-based columns or re-precipitation, may be necessary.

Conclusion

This compound is a powerful and versatile tool for cell lysis in DNA extraction. Its dual ability to disrupt cell membranes and denature proteins makes it highly effective for releasing and protecting DNA from a wide variety of biological sources.[1][2][5] A thorough understanding of its mechanism of action, coupled with careful optimization of protocol parameters such as concentration and purification steps, is essential for obtaining high-yield, high-purity DNA suitable for sensitive downstream applications. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively harness the power of SDS in their molecular biology workflows.

References

- 1. quora.com [quora.com]

- 2. quora.com [quora.com]

- 3. Harnessing the Power of Plant DNA: Applications of the SDS Extraction Method [greenskybio.com]

- 4. Chemical Methods for Lysing Biological Samples [opsdiagnostics.com]

- 5. m.youtube.com [m.youtube.com]

- 6. quora.com [quora.com]

- 7. Mechanism of SDS-PAGE in Protein Separation | MtoZ Biolabs [mtoz-biolabs.com]

- 8. researchgate.net [researchgate.net]

- 9. ccr.cancer.gov [ccr.cancer.gov]

- 10. ocw.ehu.eus [ocw.ehu.eus]

- 11. goldbio.com [goldbio.com]

- 12. Optimization of conditions to extract high quality DNA for PCR analysis from whole blood using SDS-proteinase K method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A simple and rapid method for extracting bacterial DNA from intestinal microflora for ERIC-PCR detection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A modified SDS-based DNA extraction method from raw soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 15. How do I determine the concentration, yield and purity of a DNA sample? [promega.kr]

- 16. med.upenn.edu [med.upenn.edu]

- 17. integra-biosciences.com [integra-biosciences.com]

- 18. DNA Extraction Procedure Using SDS [protocols.io]

- 19. Cell lysis – Omics [omics.crumblearn.org]

The Thermodynamics of Sodium Dodecyl Sulfate-Protein Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the thermodynamic principles governing the interaction between the anionic surfactant sodium dodecyl sulfate (SDS) and proteins. A thorough understanding of these interactions is paramount in various scientific disciplines, including biochemistry, pharmacology, and drug development, where SDS is ubiquitously used for protein denaturation, solubilization, and in analytical techniques like SDS-PAGE. This document provides a comprehensive overview of the binding mechanisms, quantitative thermodynamic data, and detailed experimental protocols for characterizing these complex interactions.

Core Principles of SDS-Protein Binding

The interaction of SDS with proteins is a multifaceted process, primarily driven by a combination of electrostatic and hydrophobic forces. SDS, an amphipathic molecule, possesses a negatively charged sulfate head group and a hydrophobic 12-carbon tail. The binding mechanism can be broadly categorized into two main stages:

-

Specific Binding at Low Concentrations: At concentrations below its critical micelle concentration (CMC), individual SDS molecules bind to high-affinity sites on the protein. This initial binding is often characterized by electrostatic interactions between the negatively charged sulfate head of SDS and positively charged amino acid residues on the protein surface.

-

Cooperative Binding and Unfolding at Higher Concentrations: As the concentration of SDS increases, a cooperative binding process ensues. The initial binding of a few SDS molecules exposes hydrophobic regions of the protein, creating new binding sites for the hydrophobic tails of other SDS molecules. This leads to a rapid and extensive binding of SDS, forming micelle-like clusters along the polypeptide chain, which ultimately results in the denaturation and unfolding of the protein.[1] This cooperative nature is a hallmark of SDS-protein interactions.[2]

The overall process is a complex interplay of forces, where the initial electrostatic interactions facilitate subsequent hydrophobic interactions, leading to the characteristic denaturation of proteins by SDS.

Quantitative Thermodynamic Data

The thermodynamics of SDS-protein binding can be quantified by measuring the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These parameters provide insights into the spontaneity and the driving forces of the interaction. Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the heat changes associated with binding, allowing for the determination of these thermodynamic parameters.

Below is a summary of thermodynamic data for the interaction of SDS with various proteins, compiled from the scientific literature.

| Protein | Technique | Temperature (°C) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Stoichiometry (n) | Dissociation Constant (Kd) | Reference |

| Bovine Serum Albumin (BSA) | ITC | 25 | - | - | - | 3 (high affinity), 6 (low affinity) | - | [3] |

| Carmin | Not Specified | 37 | -4.0 ± 0.1 | - | - | 540 ± 50 (dissociation) | - | [4] |

| Apoferritin | ITC | 20 | - | -21.7 ± 3.8 (kJ/mol) | 4.2 (kJ/mol) | - | 24 ± 9 µM | [5] |

| β-Lactoglobulin (pH 3.8) | ITC | Not Specified | - | -40 (kJ/mol) | - | - | - | [4] |

| β-Lactoglobulin (pH 6.7) | ITC | Not Specified | - | -17 (kJ/mol) | - | - | - | [4] |

| β-Lactoglobulin (pH 3.5) | Microcalorimetry | 25 | - | -12.4 (kJ/mol per bound surfactant) | - | ≥ 22 | - | [6] |

| β-Lactoglobulin (pH 5.5) | Microcalorimetry | 25 | - | -3.25 (kJ/mol per bound surfactant) | - | ≥ 22 | - | [6] |

Note: The table highlights the variability in thermodynamic parameters depending on the protein, experimental conditions (such as pH and temperature), and the specific binding event being characterized (e.g., initial binding vs. unfolding). The negative enthalpy changes (ΔH) for β-lactoglobulin and apoferritin indicate that the binding is an exothermic process.[4][5][6] For carmin, the negative Gibbs free energy (ΔG) signifies a spontaneous interaction.[4]

Experimental Protocols

Accurate and reproducible thermodynamic data are contingent on meticulously executed experiments. The following sections provide detailed protocols for Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC), two primary techniques for studying SDS-protein interactions.

Isothermal Titration Calorimetry (ITC) Protocol for SDS-Protein Interaction

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of SDS binding to a target protein.

Materials:

-

Isothermal Titration Calorimeter

-

Target protein solution (e.g., 25-50 µM) in a suitable buffer

-

SDS solution (e.g., 1-5 mM) in the same buffer as the protein

-

Dialysis tubing or desalting columns

-

High-precision syringe

-

Degasser

Procedure:

-

Sample Preparation:

-

Prepare a concentrated stock solution of the target protein.

-

Dialyze the protein extensively against the chosen experimental buffer to ensure buffer matching between the protein and SDS solutions. This is a critical step to minimize heats of dilution.

-

Prepare the SDS solution using the same dialysis buffer.

-

Determine the precise concentrations of the protein and SDS solutions.

-

Degas both solutions for 10-15 minutes immediately before the experiment to prevent air bubbles.

-

-

Instrument Setup:

-

Thoroughly clean the ITC sample and reference cells and the titration syringe with detergent followed by extensive rinsing with water and finally with the experimental buffer.

-

Set the experimental temperature (e.g., 25°C).

-

Set the stirring speed (e.g., 750 rpm).

-

-

Loading the ITC:

-

Carefully load the protein solution into the sample cell (typically ~200-300 µL), avoiding the introduction of air bubbles.

-

Load the SDS solution into the injection syringe (typically ~40-100 µL).

-

-

Titration Experiment:

-

Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.

-

Execute a series of injections (e.g., 20-30 injections of 1-2 µL each) of the SDS solution into the protein solution.

-

Allow sufficient time between injections (e.g., 180 seconds) for the system to return to thermal equilibrium.

-

-

Control Experiment:

-

Perform a control titration by injecting the SDS solution into the buffer alone to determine the heat of dilution of SDS. This value will be subtracted from the experimental data.

-

-

Data Analysis:

-

Integrate the raw ITC data (thermogram) to obtain the heat change for each injection.

-

Subtract the heat of dilution from the integrated data.

-

Plot the corrected heat changes against the molar ratio of SDS to protein.

-

Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site or sequential binding sites) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

-

Differential Scanning Calorimetry (DSC) Protocol for Protein Denaturation by SDS

DSC measures the heat capacity of a sample as a function of temperature, allowing for the study of thermally induced transitions, such as protein unfolding.

Objective: To determine the effect of SDS on the thermal stability of a protein by measuring changes in its melting temperature (Tm) and the enthalpy of denaturation (ΔH).

Materials:

-

Differential Scanning Calorimeter

-

Protein solution in a suitable buffer

-

SDS solutions at various concentrations in the same buffer

-

DSC sample pans and lids

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the target protein and dialyze it extensively against the experimental buffer.

-

Prepare a series of protein-SDS samples with varying molar ratios of SDS to protein.

-

Prepare a protein-only sample as a control.

-

Prepare a buffer-only sample for the reference cell.

-

Accurately determine the protein concentration in each sample.

-

-

Instrument Setup:

-

Calibrate the DSC instrument using appropriate standards.

-

Set the desired temperature range for the scan (e.g., 20°C to 100°C).

-

Set the scan rate (e.g., 1°C/minute). A slower scan rate often provides better resolution.

-

-

Loading the DSC:

-

Carefully load a precise volume of the protein-SDS sample into a sample pan and hermetically seal it.

-

Load an identical volume of the buffer into a reference pan and seal it.

-

Place the sample and reference pans in the DSC instrument.

-

-

DSC Scan:

-

Equilibrate the system at the starting temperature.

-

Initiate the temperature scan. The instrument will record the differential heat flow between the sample and reference cells as a function of temperature.

-

-

Data Analysis:

-

Obtain the DSC thermogram (a plot of excess heat capacity versus temperature).

-

Subtract the baseline from the thermogram.

-

The peak of the endotherm corresponds to the melting temperature (Tm) of the protein.

-

The area under the peak corresponds to the calorimetric enthalpy of denaturation (ΔHcal).

-

Compare the Tm and ΔHcal values of the protein in the presence and absence of SDS to determine the effect of the surfactant on protein stability.

-

Visualizing SDS-Protein Interactions and Experimental Workflows

Graphical representations are invaluable for understanding the complex processes involved in SDS-protein interactions and the experimental procedures used to study them.

The Cooperative Binding Model of SDS to a Protein

Experimental Workflow for Isothermal Titration Calorimetry (ITC)

Thermodynamic Relationships in SDS-Protein Binding

Conclusion